![molecular formula C24H25NO5 B10952435 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3,5-dimethoxybenzyl)furan-2-carboxamide](/img/structure/B10952435.png)
5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3,5-dimethoxybenzyl)furan-2-carboxamide
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Overview
Description
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE is a complex organic compound that features a combination of indene, benzyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the benzyl halide reacts with the indene derivative.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indene, benzyl, and furan moieties under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and furan moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE: shares structural similarities with other indene and furan derivatives.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities and synthetic routes.
Uniqueness
- The unique combination of indene, benzyl, and furan moieties in 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-(3,5-DIMETHOXYBENZYL)-2-FURAMIDE provides it with distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C24H25NO5 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(3,5-dimethoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25NO5/c1-27-21-10-16(11-22(13-21)28-2)14-25-24(26)23-9-8-20(30-23)15-29-19-7-6-17-4-3-5-18(17)12-19/h6-13H,3-5,14-15H2,1-2H3,(H,25,26) |
InChI Key |
BMRRPACOTZNOKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3)OC |
Origin of Product |
United States |
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